Boc-Phe-(R)-Val-OH

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

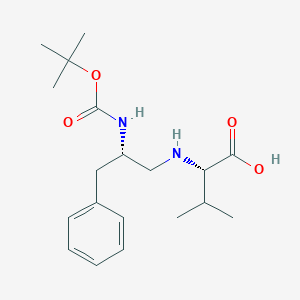

Boc-Phe-®-Val-OH, also known as N-tert-Butoxycarbonyl-L-phenylalanine-L-valine, is a dipeptide compound. It is commonly used in peptide synthesis due to its stability and ease of handling. The compound consists of two amino acids, phenylalanine and valine, with a tert-butoxycarbonyl (Boc) protecting group attached to the amino terminus. This protecting group is crucial in peptide synthesis as it prevents unwanted reactions at the amino terminus during the coupling of amino acids.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Boc-Phe-®-Val-OH typically involves the following steps:

Protection of the Amino Group: The amino group of phenylalanine is protected using tert-butoxycarbonyl chloride in the presence of a base such as sodium hydroxide or triethylamine. This reaction forms Boc-phenylalanine.

Coupling Reaction: Boc-phenylalanine is then coupled with valine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent such as dichloromethane or dimethylformamide.

Deprotection: The Boc group can be removed using an acid such as trifluoroacetic acid, yielding the final product, Boc-Phe-®-Val-OH.

Industrial Production Methods

In industrial settings, the synthesis of Boc-Phe-®-Val-OH is often carried out using automated peptide synthesizers. These machines can perform the repetitive steps of peptide synthesis efficiently and with high precision. The use of solid-phase peptide synthesis (SPPS) is common, where the growing peptide chain is anchored to a solid resin, allowing for easy separation of the product from the reaction mixture.

Análisis De Reacciones Químicas

Types of Reactions

Boc-Phe-®-Val-OH can undergo various chemical reactions, including:

Deprotection: The Boc group can be removed under acidic conditions, such as with trifluoroacetic acid.

Coupling Reactions: The compound can be coupled with other amino acids or peptides using coupling reagents like DCC or EDC.

Oxidation and Reduction: The phenylalanine residue can undergo oxidation to form phenylalanine derivatives, while the valine residue can be reduced to form valine derivatives.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid, hydrochloric acid.

Coupling: Dicyclohexylcarbodiimide, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, 4-dimethylaminopyridine.

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Major Products Formed

Deprotection: Phenylalanine-valine dipeptide.

Coupling: Longer peptide chains.

Oxidation: Phenylalanine derivatives.

Reduction: Valine derivatives.

Aplicaciones Científicas De Investigación

Boc-Phe-(R)-Val-OH exhibits significant biological activity primarily through its interaction with formyl peptide receptors (FPRs). This interaction is crucial for its ability to inhibit angiogenesis, which is the formation of new blood vessels from existing ones. The compound has been shown to inhibit the activity of heparin-binding growth factors such as vascular endothelial growth factor A (VEGF-A) and fibroblast growth factor 2 (FGF2). This inhibition occurs through competitive binding at the heparin-binding domain of VEGF-A, preventing its interaction with the receptor VEGFR2 and disrupting downstream signaling pathways essential for angiogenesis .

Peptide Synthesis

This compound serves as a building block in the synthesis of various peptides and proteins. Its incorporation into peptide sequences allows for the exploration of structure-activity relationships in drug design. The compound can be coupled with other amino acids using standard coupling reagents like N,N’-dicyclohexylcarbodiimide (DCCI) or N,N’-diisopropylcarbodiimide (DIC) in organic solvents such as dichloromethane (DCM) or dimethylformamide (DMF) .

Comparison of Peptide Synthesis Applications:

| Compound Name | Key Features | Applications |

|---|---|---|

| This compound | Inhibits angiogenesis; versatile building block | Drug development; peptide synthesis |

| Boc-Phe-OH | Simpler structure without valine | Basic peptide synthesis |

| Boc-Val-OH | Valine only; different properties | Limited applications |

| Boc-Leu-Val-OH | Incorporates leucine; influences biological activity | Drug delivery systems |

Drug Development

In drug development, this compound acts as a precursor for designing peptide-based drugs. Its ability to modulate biological pathways makes it suitable for developing therapeutic agents targeting angiogenesis-related diseases such as cancer. The compound's interactions with cellular receptors can also be exploited to create targeted drug delivery systems that enhance the efficacy of therapeutic agents .

Biochemical Analysis

This compound has been utilized in biochemical analysis to study enzyme interactions and protein functions. It has been shown to influence cellular functions by interacting with serine proteases like trypsin, which can affect various metabolic pathways . This property is particularly useful in protein chemistry for investigating protein-protein interactions and modifications.

Case Studies and Research Findings

Several studies have highlighted the applications of this compound:

- Inhibition of Angiogenesis : Research demonstrated that this compound significantly inhibits VEGF-A-mediated angiogenic activities in vitro, showcasing its potential as an anti-cancer agent .

- Peptide Microarrays : The compound has been utilized in the production of peptide microarrays on biosensor interfaces, enabling high-throughput screening for peptide-protein interactions .

- Synthesis Techniques : Innovative methods such as acid-modulated strategies for peptide synthesis have been developed using this compound, enhancing efficiency and product yield .

Mecanismo De Acción

The mechanism of action of Boc-Phe-®-Val-OH primarily involves its role as a building block in peptide synthesis. The Boc group protects the amino terminus, allowing for selective coupling reactions with other amino acids. Upon deprotection, the free amino group can participate in further reactions, facilitating the formation of peptide bonds. The compound’s stability and ease of handling make it an essential tool in peptide chemistry.

Comparación Con Compuestos Similares

Boc-Phe-®-Val-OH can be compared with other Boc-protected dipeptides, such as:

Boc-Phe-Gly-OH: Similar in structure but contains glycine instead of valine.

Boc-Phe-Ala-OH: Contains alanine instead of valine.

Boc-Leu-Val-OH: Contains leucine instead of phenylalanine.

Uniqueness

Boc-Phe-®-Val-OH is unique due to the presence of the phenylalanine and valine residues, which impart specific chemical properties and reactivity. The phenylalanine residue provides aromaticity, while the valine residue contributes to the hydrophobic character of the compound. These properties make Boc-Phe-®-Val-OH particularly useful in the synthesis of peptides with specific structural and functional characteristics.

Actividad Biológica

Boc-Phe-(R)-Val-OH, a peptide derivative featuring a Boc (tert-butyloxycarbonyl) protecting group on phenylalanine and an (R)-valine residue, has garnered attention in various biological studies due to its potential therapeutic applications. This article reviews the synthesis, biological activities, and relevant research findings related to this compound, highlighting its antimicrobial properties and interactions at the molecular level.

Synthesis of this compound

The synthesis of this compound typically involves the coupling of protected amino acids under specific conditions that favor high yields and purity. The use of Boc protection allows for selective deprotection during subsequent reactions. Recent studies have shown that employing solvent-free conditions can enhance yields and reduce the need for extensive purification processes, making the synthesis more efficient .

Antimicrobial Properties

This compound has been evaluated for its antimicrobial activity against various pathogens. A study indicated that derivatives of phenylalanine amides, including those with Boc protection, exhibited significant activity against Mycobacterium abscessus, with a minimum inhibitory concentration (MIC) ranging from 6.25 to 12.5 μM . The compound's effectiveness was further confirmed through bactericidal assays, which demonstrated a 2-log reduction in viable bacteria at concentrations twice the MIC .

Cytotoxicity Assessment

In addition to its antimicrobial efficacy, this compound has been assessed for cytotoxic effects on mammalian cell lines. Importantly, no cytotoxicity was observed at concentrations effective against bacterial strains, suggesting a favorable therapeutic index for potential clinical applications .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Research has indicated that the stereochemistry of the amino acid residues significantly influences the compound's activity. The (R) enantiomer has shown superior activity compared to its (S) counterpart in various assays .

Study 1: Antimicrobial Efficacy

In a comprehensive study assessing the antimicrobial properties of peptide derivatives, this compound was included as part of a broader investigation into phenylalanine-based compounds. The results highlighted that modifications in the peptide structure could lead to enhanced activity against Gram-negative bacteria and dermatophytes. Specifically, compounds with higher hydrophobic character demonstrated increased penetration into bacterial membranes, thereby improving their efficacy .

Study 2: Mechanistic Insights

Another study focused on the mechanistic aspects of peptide action revealed that this compound interacts with bacterial RNA polymerase, inhibiting transcription processes critical for bacterial survival. This mechanism was validated through in vitro assays where compound treatment led to significant reductions in RNA synthesis in susceptible strains .

Summary of Findings

The following table summarizes key findings related to the biological activity of this compound:

| Property | Observation |

|---|---|

| Synthesis Yield | High yields achieved under optimized conditions |

| MIC against M. abscessus | 6.25 - 12.5 μM |

| Cytotoxicity | No significant effects on mammalian cells |

| Mechanism of Action | Inhibition of RNA polymerase |

| Stereochemistry Impact | (R) enantiomer more active than (S) |

Propiedades

IUPAC Name |

(2S)-3-methyl-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropyl]amino]butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30N2O4/c1-13(2)16(17(22)23)20-12-15(11-14-9-7-6-8-10-14)21-18(24)25-19(3,4)5/h6-10,13,15-16,20H,11-12H2,1-5H3,(H,21,24)(H,22,23)/t15-,16-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPCJIJPKRLPTIF-HOTGVXAUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NCC(CC1=CC=CC=C1)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)O)NC[C@H](CC1=CC=CC=C1)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.